A Senior Application Scientist's Guide to 2-Phenyl-1,3-propanediol-d4: Properties, Molecular Weight, and Bioanalytical Applications
A Senior Application Scientist's Guide to 2-Phenyl-1,3-propanediol-d4: Properties, Molecular Weight, and Bioanalytical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1,3-propanediol-d4, a deuterated analog of 2-Phenyl-1,3-propanediol. The focus is on its molecular weight, physicochemical properties, and its critical role as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details the theoretical and experimental basis for its molecular weight, outlines its primary applications in pharmacokinetic and drug metabolism studies, and provides a field-proven experimental protocol for its use. The guide is intended to equip researchers, particularly those in drug development, with the foundational knowledge and practical insights required to effectively utilize this compound for generating robust, reliable, and regulatory-compliant bioanalytical data.
The Central Role of Isotopically Labeled Standards in Modern Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.[1] However, the journey of an analyte from a biological sample to the detector is fraught with potential variability, including inconsistencies in sample extraction, matrix-induced ionization suppression or enhancement, and instrument performance fluctuations.[1][2]
To control for this variability, the use of an internal standard (IS) is considered the gold standard.[1] An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[2][3] Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavier stable isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N), represent the pinnacle of IS selection.[3][4] Deuterated standards, such as 2-Phenyl-1,3-propanediol-d4, are particularly favored because their near-identical properties to the unlabeled analyte ensure they co-elute chromatographically and experience the same effects during sample preparation and ionization, thereby providing the most accurate correction for experimental variance.[1][2][3]
Physicochemical Properties of 2-Phenyl-1,3-propanediol-d4
2-Phenyl-1,3-propanediol-d4 is the deuterated form of 2-Phenyl-1,3-propanediol, a known impurity and metabolite related to the anticonvulsant drug Felbamate.[5] The strategic placement of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for the quantification of its unlabeled counterpart and structurally related compounds.
Table 1: Core Physicochemical and Identifier Data
| Property | 2-Phenyl-1,3-propanediol-d4 | 2-Phenyl-1,3-propanediol (for comparison) |
| Molecular Formula | C₉H₈D₄O₂ | C₉H₁₂O₂[6][7] |
| Molecular Weight | 156.22 g/mol [5] | 152.19 g/mol [6][8] |
| IUPAC Name | 2-phenyl-1,3-propane-1,1,3,3-d4-diol | 2-phenylpropane-1,3-diol[6] |
| CAS Number | 98704-00-8 | 1570-95-2[7][8] |
| Appearance | White Solid[5] | White Solid[7] |
| Storage Conditions | 2-8°C Refrigerator[5] | Room Temperature |
Elucidation of Molecular Weight
The molecular weight is the cornerstone property of any chemical standard. For 2-Phenyl-1,3-propanediol-d4, this value is derived from its atomic composition, with special consideration for the heavier isotope of hydrogen.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of the constituent atoms.
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Base Molecule (2-Phenyl-1,3-propanediol, C₉H₁₂O₂):
-
Isotopically Labeled Molecule (2-Phenyl-1,3-propanediol-d4, C₉H₈D₄O₂): The "-d4" designation signifies the replacement of four protium atoms (¹H) with four deuterium atoms (²H or D). The labeling is specifically on the carbons bearing the hydroxyl groups (2-Phenyl-1,3-propane-1,1,3,3-d4-diol).[5]
-
Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu
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Hydrogen (H): 8 atoms × 1.008 amu/atom = 8.064 amu
-
Deuterium (D): 4 atoms × 2.014 amu/atom ≈ 8.056 amu
-
Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu
-
Total Molecular Weight ≈ 156.22 g/mol [5]
-
This +4 Da mass shift is substantial enough to prevent isotopic crosstalk in most mass spectrometers, ensuring that the signal from the internal standard does not interfere with the signal from the analyte.
Experimental Verification via Mass Spectrometry
While theoretical calculations provide a precise value, experimental verification is a mandatory quality control step. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is employed to confirm the monoisotopic mass and isotopic purity of the standard. This analysis verifies that the compound has the correct elemental composition and that the deuterium incorporation is high (typically >98%), which is crucial for minimizing interference from any unlabeled material.[3]
Application Spotlight: Internal Standard for Felbamate and Metabolite Quantification
The primary and most critical application of 2-Phenyl-1,3-propanediol-d4 is as an internal standard for the bioanalysis of the antiepileptic drug Felbamate and its related compounds.[5] Felbamate itself is 2-phenyl-1,3-propanediol dicarbamate. The structural similarity between the core of Felbamate and 2-Phenyl-1,3-propanediol-d4 makes the latter an exemplary IS.
Causality Behind its Efficacy:
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Extraction Recovery: During sample preparation procedures like liquid-liquid extraction or solid-phase extraction, any physical loss of the analyte will be mirrored by a proportional loss of the deuterated IS.[9][10]
-
Chromatographic Co-elution: The addition of deuterium atoms results in a negligible change to the polarity and chemical properties of the molecule. Consequently, the analyte and the IS have virtually identical retention times on a reversed-phase HPLC column.[3] This is a critical self-validating feature, as it ensures both compounds experience the same matrix effects at the moment of ionization.
-
Ionization Efficiency: As both compounds enter the mass spectrometer's ion source simultaneously, any suppression or enhancement of the signal due to co-eluting matrix components will affect both the analyte and the IS to the same degree.
By calculating the ratio of the analyte's peak area to the IS's peak area, these sources of variability are normalized, leading to a highly accurate and precise final concentration measurement.[1]
Experimental Protocol: Quantification of an Analyte using 2-Phenyl-1,3-propanediol-d4 by LC-MS/MS
This protocol outlines a validated, trustworthy workflow for the quantification of an analyte (e.g., 2-Phenyl-1,3-propanediol) in human plasma.
Objective: To determine the concentration of an analyte in human plasma samples using a calibration curve and 2-Phenyl-1,3-propanediol-d4 as the internal standard.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1.0 mg/mL stock solution of the analyte and the IS (2-Phenyl-1,3-propanediol-d4) in methanol.
-
From these stocks, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL) and a fixed-concentration IS working solution (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This technique is fast, simple, and effective for removing the bulk of plasma proteins prior to LC-MS/MS analysis.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte (2-Phenyl-1,3-propanediol): e.g., Q1: 153.1 m/z → Q3: 135.1 m/z
-
IS (2-Phenyl-1,3-propanediol-d4): e.g., Q1: 157.1 m/z → Q3: 139.1 m/z (Note: Exact transitions must be optimized experimentally)
-
-
-
Data Analysis and Validation:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Quantify unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
The system is self-validating through the consistent response of the IS across all samples. Per FDA guidance, significant variability in the IS response may indicate an analytical issue that requires investigation.[11]
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample receipt to final data output.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Conclusion
2-Phenyl-1,3-propanediol-d4, with a precisely defined molecular weight of 156.22 g/mol , is more than just a chemical entity; it is an essential tool that enables accuracy and confidence in bioanalytical science. Its utility as a stable isotope-labeled internal standard is grounded in the fundamental principles of analytical chemistry, providing a robust mechanism to correct for inevitable experimental variations. For professionals in drug development, the proper use of such high-purity standards is not merely a best practice but a foundational requirement for generating the high-quality, reproducible data necessary for regulatory submission and advancing therapeutic candidates.
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ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass. [Link]
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Bergeron, A., Furtado, M., & Garofolo, F. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1287-97. [Link]
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Romanyshyn, L. A., Tumanova, I., & Rower, J. E. (1994). Chromatographic procedures for the determination of felbamate in serum. Journal of Pharmaceutical and Biomedical Analysis, 12(4), 531-7. [Link]
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U.S. Food & Drug Administration (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from FDA. [Link]
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